6-methyl-7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 6-methyl-7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15622781
InChI: InChI=1S/C16H18O3/c1-3-9-18-14-8-7-12-11-5-4-6-13(11)16(17)19-15(12)10(14)2/h7-8H,3-6,9H2,1-2H3
SMILES:
Molecular Formula: C16H18O3
Molecular Weight: 258.31 g/mol

6-methyl-7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

CAS No.:

Cat. No.: VC15622781

Molecular Formula: C16H18O3

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one -

Specification

Molecular Formula C16H18O3
Molecular Weight 258.31 g/mol
IUPAC Name 6-methyl-7-propoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Standard InChI InChI=1S/C16H18O3/c1-3-9-18-14-8-7-12-11-5-4-6-13(11)16(17)19-15(12)10(14)2/h7-8H,3-6,9H2,1-2H3
Standard InChI Key WVWUUYHAFBYRRJ-UHFFFAOYSA-N
Canonical SMILES CCCOC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)C

Introduction

Structural Characterization and Molecular Identity

Core Molecular Architecture

6-Methyl-7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (molecular formula: C₁₆H₁₈O₃; molecular weight: 258.31 g/mol) features a bicyclic framework comprising a cyclopentane ring fused to a chromen-4-one system. Key substituents include:

  • A methyl group at position 6 of the chromenone ring.

  • A propoxy group (-O-CH₂CH₂CH₃) at position 7.

  • Partial saturation at the 2,3-positions of the cyclopentane ring.

The IUPAC name systematically describes this arrangement: 6-methyl-7-propoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one. Its canonical SMILES string (CCCOC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)C) and InChIKey (WVWUUYHAFBYRRJ-UHFFFAOYSA-N) provide unambiguous representations for computational studies.

Comparative Analysis with Structural Analogs

Modifications to the oxygen-containing substituent at position 7 significantly alter molecular properties. Table 1 contrasts this compound with related derivatives:

Compound NameMolecular FormulaMolecular Weight (g/mol)Position 7 Substituent
6-Methyl-7-propoxy derivativeC₁₆H₁₈O₃258.31-O-CH₂CH₂CH₃ (propoxy)
6-Methyl-7-(1-methyl-2-oxopropoxy) analog C₁₇H₁₈O₄286.32-O-C(CH₃)(COCH₃) (keto-ether)
7-(4-Methoxybenzyloxy) variant C₂₁H₂₀O₄336.38-O-CH₂C₆H₄-OCH₃ (aryl ether)

Table 1: Structural comparison of 6-methyl-7-substituted cyclopenta[c]chromenones .

The propoxy group confers reduced steric bulk compared to branched or aromatic ethers, potentially enhancing solubility in apolar solvents.

Synthetic Methodologies

Retrosynthetic Considerations

While explicit synthetic protocols remain undisclosed in public literature, plausible routes can be extrapolated from analogous chromenone syntheses:

  • Core ring formation: Cyclocondensation of substituted phenols with cyclic ketones under acidic conditions.

  • Etherification: Nucleophilic substitution at position 7 using propyl bromide in the presence of a base (e.g., K₂CO₃).

  • Selective hydrogenation: Partial saturation of the cyclopentene precursor to achieve the 2,3-dihydro configuration .

Purification and Characterization Challenges

The compound’s bicyclic system and ether linkage may complicate crystallization. Chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane eluents) are likely employed for purification. Spectroscopic characterization would require:

  • ¹H/¹³C NMR: To confirm substituent positions and ring saturation.

  • HRMS: For verification of molecular weight (theoretical m/z for [M+H]⁺: 259.1329).

Physicochemical Properties and Reactivity

Predicted Physicochemical Parameters

Computational models estimate the following properties:

  • LogP: ~2.8 (indicating moderate lipophilicity, suitable for blood-brain barrier penetration).

  • Hydrogen bond donors/acceptors: 0/4 (favoring passive membrane diffusion).

  • Topological polar surface area (TPSA): 46.5 Ų (suggesting moderate polarity) .

Reactivity Hotspots

The molecule exhibits three primary reactive centers:

  • Chromen-4-one carbonyl: Susceptible to nucleophilic attack (e.g., Grignard additions).

  • Propoxy ether linkage: May undergo cleavage under strong acidic/basic conditions.

  • Cyclopentane ring: Potential site for further hydrogenation or functionalization.

Research Applications and Biological Relevance

Synthetic Intermediate Utility

This compound serves as a versatile precursor in medicinal chemistry:

  • Kinase inhibitor scaffolds: Chromenones are privileged structures in ATP-binding site targeting .

  • Natural product analogs: Structural similarity to flavonoid derivatives suggests potential bioactivity.

Limitations in Current Knowledge

Despite its synthetic accessibility, published data on biological activity remains absent. This gap highlights opportunities for:

  • In vitro screening: Anticancer, antimicrobial, or anti-inflammatory assays.

  • SAR studies: Comparing propoxy with other 7-substituents (Table 1) .

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